Tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including bromination and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-bromophenyl)azetidine-1-carboxylate: Similar in structure but with different substituents.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: Another azetidine derivative with a bromomethyl group.
Uniqueness
Tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bromobenzoyl group differentiates it from other azetidine derivatives, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C15H18BrNO3 |
---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromobenzoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-11(9-17)13(18)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
OHOAOVRBMXIHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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